8-Propyl Etodolac

説明

Structure

3D Structure

特性

IUPAC Name |

2-(1-ethyl-8-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-3-6-12-7-5-8-13-14-9-10-22-18(4-2,11-15(20)21)17(14)19-16(12)13/h5,7-8,19H,3-4,6,9-11H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLOBSPHOCEVJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20314358 |

Source

|

| Record name | (1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57817-27-3 |

Source

|

| Record name | NSC282127 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Propyl etodolac | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TP6S95KL7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 8-Propyl Etodolac: Synthesis, Characterization, and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Propyl Etodolac, a fascinating analog of the well-established nonsteroidal anti-inflammatory drug (NSAID) Etodolac, stands as a promising candidate for further investigation in the realm of inflammatory and pain management. Etodolac itself is a member of the pyranocarboxylic acid class of drugs and is recognized for its preferential inhibition of cyclooxygenase-2 (COX-2), an enzyme critically involved in the inflammatory cascade. The structure-activity relationship (SAR) studies of this class have consistently highlighted the strategic importance of substitution at the 8th position of the aromatic ring, with 8-n-propyl derivatives being among the most potent compounds. This guide provides a comprehensive technical overview of 8-Propyl Etodolac, from its chemical synthesis and purification to its analytical characterization and predicted pharmacological properties, serving as a vital resource for researchers and drug development professionals.

Chemical Structure and Properties

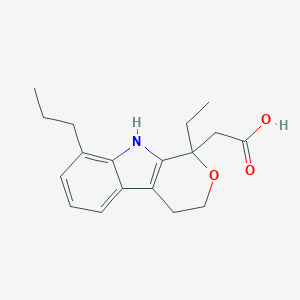

8-Propyl Etodolac, systematically named (RS)-2-(1-ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid, is a derivative of Etodolac with a propyl group substituted at the 8th position of the indole ring. This modification is anticipated to enhance its pharmacological activity based on established SAR principles.

Chemical Structure:

Figure 1: Chemical structure of 8-Propyl Etodolac.

Physicochemical Properties (Predicted and Inferred)

| Property | Value | Source |

| Molecular Formula | C18H23NO3 | |

| Molecular Weight | 301.38 g/mol | |

| CAS Number | 57817-27-3 | |

| Appearance | White to off-white crystalline powder (predicted) | Inferred from Etodolac |

| Melting Point | 140-155 °C (predicted) | Inferred from Etodolac and effect of alkyl chain extension |

| Solubility | Practically insoluble in water; soluble in ethanol, methanol, and other organic solvents (predicted) | Inferred from Etodolac[1] |

| pKa | ~4.5 (predicted) | Inferred from other carboxylic acid-containing NSAIDs |

Synthesis and Purification

The synthesis of 8-Propyl Etodolac follows a convergent pathway, with the key step being the Fischer indole synthesis to construct the core pyrano[3,4-b]indole ring system. The overall synthetic strategy is outlined below.

Figure 2: Synthetic pathway for 8-Propyl Etodolac.

Experimental Protocol: Synthesis of 8-Propyl Etodolac

Part 1: Synthesis of 2-Propylphenylhydrazine

-

Diazotization of 2-Propylaniline: To a stirred solution of 2-propylaniline in hydrochloric acid at 0-5 °C, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Reduction: The resulting diazonium salt solution is then slowly added to a cold solution of sodium sulfite. The reaction mixture is stirred for several hours, allowing the reduction to proceed.

-

Isolation: The 2-propylphenylhydrazine is then extracted with an organic solvent, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or crystallization.

Part 2: Synthesis of 7-Propyl-tryptophol

-

Fischer Indole Synthesis: A solution of 2-propylphenylhydrazine and 2,3-dihydrofuran in a suitable solvent (e.g., methanol, ethanol) is heated under reflux in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid).[2]

-

Work-up: After the reaction is complete, the solvent is removed, and the residue is neutralized and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give crude 7-propyl-tryptophol.

Part 3: Synthesis of 8-Propyl Etodolac

-

Condensation: 7-Propyl-tryptophol is reacted with methyl 3-oxopentanoate in the presence of an acid catalyst to form the methyl ester of 8-Propyl Etodolac.

-

Hydrolysis: The resulting ester is then hydrolyzed using a base (e.g., sodium hydroxide) in an aqueous alcohol solution.

-

Purification: The crude 8-Propyl Etodolac is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.[3]

Purification Protocol: Recrystallization

-

Dissolve the crude 8-Propyl Etodolac in a minimum amount of hot ethanol.

-

Slowly add hot water to the solution until the cloud point is reached.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with cold ethanol/water, and dry under vacuum.

Analytical Characterization

A battery of analytical techniques is essential to confirm the identity, purity, and quality of the synthesized 8-Propyl Etodolac.

High-Performance Liquid Chromatography (HPLC-UV)

A reverse-phase HPLC method can be developed for the routine analysis of 8-Propyl Etodolac.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (with 0.1% formic acid), gradient or isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~275 nm (inferred from Etodolac) |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are crucial for the structural elucidation of 8-Propyl Etodolac. The expected chemical shifts can be predicted based on the structure and comparison with the known spectra of Etodolac.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of 8-Propyl Etodolac. Electrospray ionization (ESI) in negative mode is expected to show a prominent [M-H]- ion at m/z 300.3.

Pharmacological Evaluation

The primary pharmacological action of Etodolac is the inhibition of COX enzymes, with a preference for COX-2. It is highly probable that 8-Propyl Etodolac will exhibit a similar mechanism of action, with potentially enhanced potency.

Figure 3: Proposed mechanism of action of 8-Propyl Etodolac.

In Vitro COX Inhibition Assay

The inhibitory activity of 8-Propyl Etodolac against COX-1 and COX-2 can be determined using commercially available assay kits.[4][5]

Protocol: COX Inhibitor Screening Assay

-

Prepare a stock solution of 8-Propyl Etodolac in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add various concentrations of 8-Propyl Etodolac to the wells.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the absorbance or fluorescence at the appropriate wavelength over time.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.

In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard and reliable method for evaluating the in vivo anti-inflammatory activity of NSAIDs.[6][7]

Protocol: Carrageenan-Induced Paw Edema in Rats

-

Administer 8-Propyl Etodolac or a vehicle control to rats orally or intraperitoneally.

-

After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculate the percentage of edema inhibition for the treated groups compared to the control group.

Metabolism and Pharmacokinetics (Predicted)

Etodolac is extensively metabolized in the liver, primarily through hydroxylation and glucuronidation, with cytochrome P450 enzymes (CYP2C9) playing a significant role.[8][9][10] It is anticipated that 8-Propyl Etodolac will follow a similar metabolic pathway, with the propyl group potentially being a site for hydroxylation. The pharmacokinetic profile is expected to be similar to that of Etodolac, with good oral absorption and a half-life conducive to twice-daily dosing.

Conclusion

8-Propyl Etodolac represents a rationally designed analog of Etodolac with the potential for enhanced anti-inflammatory and analgesic properties. The synthetic route is feasible, and established analytical and pharmacological methods can be readily adapted for its comprehensive evaluation. This technical guide provides a solid foundation for researchers and drug development professionals to embark on further studies to unlock the full therapeutic potential of this promising compound. The exploration of 8-Propyl Etodolac could lead to the development of a new generation of more potent and safer NSAIDs.

References

-

PubChem. (1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. Etodolac-Impurities. Retrieved from [Link]

-

Al-Janabi, A. H., & Al-Zohyri, A. M. (2022). Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals. Pharmaceuticals, 15(8), 984. [Link]

- Google Patents. (2007). A kind of synthetic method of 2,4,6 trinitrophenyl-hydrazine.

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

-

Nakamura, A., Tougou, K., Kitazumi, H., Yamada, T., Honjou, K., Zinno, A., Nonaka, K., & Mukai, H. (2005). Effects of etodolac on P450 isoform-specific activities in human hepatic microsomes. Arzneimittel-Forschung, 55(12), 744–748. [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

-

Gutmann, B., Gottsponer, M., & Kappe, C. O. (2013). On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions. Organic Process Research & Development, 17(2), 246–257. [Link]

-

Georgiev, G. P., & Malinova, M. M. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. Folia Medica, 60(4), 557-563. [Link]

- Google Patents. (2017). Synthetic process for 2-hydrazinylpyridine derivative.

-

The University of Queensland. (2013). On the Fischer indole synthesis of 7-ethyltryptophol-mechanistic and process intensification studies under continuous flow conditions. UQ eSpace. Retrieved from [Link]

- Google Patents. (2019). Synthesis process of 2-hydrazinopyridine derivative.

-

de Oliveira, A. C. S., de Souza, A. W., & de Albuquerque, S. (2022). Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers. Metabolites, 12(1), 58. [Link]

-

Kobayashi, K., Nakajima, M., Nezu, T., Shimada, N., Chiba, K., & Yokoi, T. (2002). Stereoselective glucuronidation and hydroxylation of etodolac by UGT1A9 and CYP2C9 in man. Drug Metabolism and Disposition, 30(8), 847–852. [Link]

-

Dung, P. T., Trung, T. Q., & Kim, K. H. (2009). Preparative resolution of etodolac enantiomers by preferential crystallization method. Archives of Pharmacal Research, 32(10), 1425–1431. [Link]

- Google Patents. (1996). Process for the preparation of 2-fluorophenylhydrazine.

-

Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115–121. [Link]

-

IOSR Journal of Applied Chemistry. (2015). A optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. Retrieved from [Link]

-

ACS Publications. (2013). On the Fischer Indole Synthesis of 7‑Ethyltryptophol Mechanistic and Process Intensification Studies under Continuous Flow Conditions. Retrieved from [Link]

-

Chen, Y. F., Tsai, H. Y., & Wu, T. S. (2010). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Planta Medica, 76(13), 1491–1496. [Link]

-

Indian Journal of Pharmaceutical Sciences. (2008). Solubilization of Etodolac for Parenteral Administration. Retrieved from [Link]

-

ResearchGate. (2022). The metabolic profiles associated with Etodolac. Retrieved from [Link]

-

ResearchGate. (2020). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2019). Modified Solubility of Etodolac through Solid Dispersion and Complexation. Retrieved from [Link]

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. inotiv.com [inotiv.com]

- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of etodolac on P450 isoform-specific activities in human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereoselective glucuronidation and hydroxylation of etodolac by UGT1A9 and CYP2C9 in man - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-Propyl Etodolac: A Potent Cyclooxygenase-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Propyl Etodolac, a notable analog of the well-established non-steroidal anti-inflammatory drug (NSAID) Etodolac, represents a significant subject of interest within the field of medicinal chemistry and pharmacology. Structure-activity relationship (SAR) studies have consistently identified the 8-n-propyl derivative of the pyranocarboxylic acid class as one of the most potent analogs, suggesting a high affinity for and inhibition of the cyclooxygenase (COX) enzymes. This in-depth technical guide provides a comprehensive overview of 8-Propyl Etodolac, including its chemical properties, a plausible synthetic route based on established methods for related compounds, its anticipated mechanism of action as a selective COX-2 inhibitor, and its potential as a lead compound for the development of novel anti-inflammatory agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of next-generation anti-inflammatory therapeutics.

Introduction: The Significance of 8-Propyl Etodolac in NSAID Research

Etodolac is a widely prescribed NSAID for the management of pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis. Its therapeutic efficacy is primarily attributed to the inhibition of prostaglandin synthesis through the blockade of COX enzymes.[1] Notably, Etodolac exhibits a degree of selectivity for the inducible isoform, COX-2, over the constitutive isoform, COX-1.[2] This selectivity is a key therapeutic advantage, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs.[3]

The exploration of Etodolac's chemical scaffold has led to the investigation of various derivatives to enhance potency and selectivity. SAR studies have been instrumental in elucidating the structural requirements for optimal activity. A critical finding from these studies is the beneficial effect of substitutions at the 8th position of the aromatic ring of the pyranocarboxylic acid core.[4] Among the various alkyl substitutions, the 8-n-propyl group has been identified as conferring particularly high activity, making 8-Propyl Etodolac a compound of significant scientific interest.[4]

This guide will delve into the technical aspects of 8-Propyl Etodolac, providing a foundational understanding for its further investigation and potential development.

Chemical and Physical Properties

8-Propyl Etodolac, systematically named (1-ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid, is a derivative of Etodolac.[5] As an impurity and analog of Etodolac, it is available from various chemical suppliers for research purposes.[6]

| Property | Value | Source |

| Chemical Formula | C18H23NO3 | [5] |

| Molecular Weight | 301.38 g/mol | [6] |

| CAS Number | 57817-27-3 | [5] |

| Appearance | White to Off-White Solid | Inferred from related compounds |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide |

Synthesis of 8-Propyl Etodolac: A Proposed Methodology

While a specific, detailed synthesis of 8-Propyl Etodolac is not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from the established synthesis of Etodolac and its derivatives. The core of the synthesis involves the Fischer indole synthesis followed by a Pictet-Spengler reaction to construct the pyrano[3,4-b]indole scaffold.

Proposed Synthetic Pathway

The synthesis would likely commence with a 2-propylaniline derivative, which would be converted to the corresponding hydrazine. This hydrazine would then undergo a Fischer indole synthesis with a suitable aldehyde or ketone to form the 7-propyl-tryptophol intermediate. The final key step would be the condensation of this intermediate with methyl 3-oxopentanoate, followed by hydrolysis to yield 8-Propyl Etodolac.

Caption: Proposed synthetic pathway for 8-Propyl Etodolac.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, yet scientifically grounded, procedure for the synthesis of 8-Propyl Etodolac based on known methodologies for similar compounds.

Step 1: Synthesis of 7-Propyl-tryptophol

-

To a solution of 2-propylphenylhydrazine hydrochloride in a suitable solvent (e.g., a mixture of dimethylacetamide and water), 2,3-dihydrofuran is added dropwise.

-

The reaction mixture is heated to facilitate the Fischer indole synthesis.

-

Upon completion, the reaction is worked up and the product, 7-propyl-tryptophol, is isolated and purified, likely via column chromatography.

Step 2: Synthesis of 8-Propyl Etodolac

-

7-Propyl-tryptophol is reacted with methyl 3-oxopentanoate in the presence of an acid catalyst.

-

The resulting intermediate, the methyl ester of 8-Propyl Etodolac, is then subjected to hydrolysis, for instance, using a base such as lithium hydroxide in a suitable solvent system like aqueous dioxane.

-

Acidification of the reaction mixture will precipitate the final product, 8-Propyl Etodolac, which can then be purified by recrystallization.

Mechanism of Action: Selective Inhibition of Cyclooxygenase-2

The primary mechanism of action for Etodolac and its analogs is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[1] Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed in most tissues and is involved in homeostatic functions, and COX-2, which is inducible and its expression is upregulated at sites of inflammation.

Caption: The inhibitory action of 8-Propyl Etodolac on the COX-2 pathway.

Based on the established profile of Etodolac and the potent activity of 8-n-propyl derivatives, it is highly probable that 8-Propyl Etodolac is a selective inhibitor of COX-2.[2][4] This selectivity is attributed to the larger and more accommodating active site of the COX-2 enzyme compared to COX-1. The bulky nature of the Etodolac scaffold, further enhanced by the 8-propyl substitution, likely favors binding to the COX-2 active site.

Pharmacological Profile and Potential Therapeutic Applications

The pharmacological profile of 8-Propyl Etodolac is predicted to be that of a potent anti-inflammatory and analgesic agent with an improved safety profile compared to non-selective NSAIDs.

Anti-inflammatory and Analgesic Activity

The potent inhibition of COX-2 by 8-Propyl Etodolac would lead to a significant reduction in the production of pro-inflammatory prostaglandins at the site of inflammation. This would translate to potent anti-inflammatory and analgesic effects. In vivo studies on Etodolac have demonstrated its efficacy in various models of inflammation and pain.[4] Given that SAR studies point to the 8-n-propyl analog as being more active, it is reasonable to expect that 8-Propyl Etodolac would show superior or at least comparable efficacy to Etodolac in similar models.

Gastrointestinal Safety

A key advantage of selective COX-2 inhibitors is their reduced propensity to cause gastrointestinal adverse effects. By sparing COX-1, which is responsible for the production of prostaglandins that protect the gastric mucosa, these agents are associated with a lower incidence of ulcers and bleeding. The anticipated high selectivity of 8-Propyl Etodolac for COX-2 suggests it would possess a favorable gastrointestinal safety profile.

Potential Therapeutic Indications

Given its predicted pharmacological profile, 8-Propyl Etodolac could be a promising candidate for the treatment of a range of inflammatory conditions, including:

-

Osteoarthritis

-

Rheumatoid Arthritis

-

Acute pain

-

Postoperative pain

Further preclinical and clinical studies would be necessary to confirm its efficacy and safety in these indications.

Future Directions and Research Opportunities

8-Propyl Etodolac presents several exciting avenues for future research and development.

-

Definitive Synthesis and Characterization: The development and publication of a detailed and optimized synthetic route for 8-Propyl Etodolac is a crucial first step. Full characterization of the compound using modern analytical techniques is also essential.

-

In Vitro Pharmacological Profiling: A comprehensive in vitro evaluation of 8-Propyl Etodolac is needed to quantify its inhibitory activity against COX-1 and COX-2. This would involve determining its IC50 values and calculating its selectivity index.

-

In Vivo Efficacy and Safety Studies: Preclinical in vivo studies in relevant animal models of inflammation and pain are necessary to confirm the anti-inflammatory and analgesic efficacy of 8-Propyl Etodolac. These studies should also include a thorough assessment of its gastrointestinal and cardiovascular safety profile.

-

Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 8-Propyl Etodolac is critical for its development as a therapeutic agent.

-

Exploration of Novel Therapeutic Areas: The potent and selective COX-2 inhibition of 8-Propyl Etodolac may also have therapeutic potential in other areas where COX-2 is implicated, such as in certain types of cancer.

Conclusion

8-Propyl Etodolac stands out as a highly promising analog of Etodolac, with strong evidence from structure-activity relationship studies pointing to its enhanced potency as a cyclooxygenase inhibitor. Its anticipated selectivity for COX-2 suggests the potential for a potent anti-inflammatory and analgesic agent with a favorable safety profile. While further research is required to fully elucidate its pharmacological properties and therapeutic potential, 8-Propyl Etodolac represents a valuable lead compound for the development of the next generation of anti-inflammatory drugs. This technical guide provides a solid foundation for researchers and drug development professionals to embark on the further exploration of this intriguing molecule.

References

-

(2024, December 17). Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. Cureus. Retrieved from [Link]

-

ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. (2020, July 2). Pharmapproach. Retrieved from [Link]

-

Demerson, C. A., Humber, L. G., Abraham, N. A., Schilling, G., Martel, R. R., & Pace-Asciak, C. (1983). Synthesis and biological evaluation of 4,6-diethyl-1,3,4,5-tetrahydropyrano[4,3-b]indole-4-acetic acid, an isomer of etodolac. Journal of Medicinal Chemistry, 26(12), 1778–1780. [Link]

-

Etodolac USP Related Compound A | 109518-50-5. SynZeal. Retrieved from [Link]

-

Etodolac-Impurities. Pharmaffiliates. Retrieved from [Link]

-

Warner, T. D., Giuliano, F., Vojnovic, I., Bukasa, A., Mitchell, J. A., & Vane, J. R. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences of the United States of America, 96(13), 7563–7568. [Link]

-

(1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid. PubChem. Retrieved from [Link]

-

(-)-Etodolac. PubChem. Retrieved from [Link]

-

Chen, Y. F., Jobanputra, P., Barton, P., Bryan, J., Clark, W., Fry-Smith, A., Harris, G., & Taylor, R. S. (2008). Cyclooxygenase-2 selective non-steroidal anti-inflammatory drugs (etodolac, meloxicam, celecoxib, rofecoxib, etoricoxib, valdecoxib and lumiracoxib) for osteoarthritis and rheumatoid arthritis: a systematic review and economic evaluation. Health Technology Assessment, 12(11), 1–278, iii. [Link]

-

(2010). DETERMINATION OF ETODOLAC BY RP-HPLC METHOD. ResearchGate. Retrieved from [Link]

-

(2000). Etodolac: An overview of a selective COX-2 inhibitor. Semantic Scholar. Retrieved from [Link]

- R. S. (2016). Exploiting the 2‐(1,3,4,9-tetrahydropyrano[3,4‐b]indol-1-yl)acetic Acid Scaffold to. Journal of Medicinal Chemistry.

-

Dvornik, D. (1996). Tissue selective inhibition of prostaglandin biosynthesis by etodolac. Inflammation Research, 45(1), 40–50. [Link]

- (2017).

-

(2014). In vitro COX-1 and COX-2 enzyme inhibition data of some selected compounds. ResearchGate. Retrieved from [Link]

-

A review on method of synthesis and clinical pharmacokinetics of etodolac. (2021). JETIR. Retrieved from [Link]

- (2023). An Overview of Arachidonic Acid Metabolic Pathway and Recent Updates on a Few Heterocyclic Derivatives showing COX-2 Inhibition. Impactfactor.

-

Etodolac. PubChem. Retrieved from [Link]

-

Understanding Etodolac Specifications: A Guide for Chemical Purchasers. Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

-

Balfour, J. A., & Buckley, M. M. (1991). Etodolac. A reappraisal of its pharmacology and therapeutic use in rheumatic diseases and pain states. Drugs, 42(2), 274–299. [Link]

-

Hassan, O. M., & Sarsam, S. W. (2019). Synthesis, Characterization and Preliminary Anti-inflammatory Evaluation of New Etodolac Derivatives. Iraqi Journal of Pharmaceutical Sciences, 28(1), 106–112. [Link]

-

(2014). Drug Analogs Of Cox-2 Selective Inhibitors Lumiracoxib And Valdecoxib Derived From In Silico Search And Optimization.. ResearchGate. Retrieved from [Link]

- (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. MDPI.

Sources

- 1. Synthesis and analgesic activity of pemedolac (cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]ind ole-1- acetic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tissue selective inhibition of prostaglandin biosynthesis by etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pedworld.ch [pedworld.ch]

- 4. (1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | C18H23NO3 | CID 323244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to 8-Propyl Etodolac (CAS Number: 57817-27-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 8-Propyl Etodolac, a significant analog and known impurity of the non-steroidal anti-inflammatory drug (NSAID), Etodolac. Drawing upon established principles of medicinal chemistry and pharmacology, this document delves into the chemical identity, potential synthesis, pharmacological significance, and analytical considerations for this compound.

Section 1: Introduction and Chemical Profile

8-Propyl Etodolac, systematically named 2-(1-ethyl-8-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid, is classified as a pyranocarboxylic acid derivative.[1][2] It is most commonly recognized in the pharmaceutical industry as "Etodolac EP Impurity E".[3] While its primary context is as a process-related impurity in the synthesis of Etodolac, its structural features, particularly the 8-propyl substitution, suggest a potentially significant pharmacological profile worthy of independent investigation.[4]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 8-Propyl Etodolac is fundamental for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| CAS Number | 57817-27-3 | [1] |

| Molecular Formula | C₁₈H₂₃NO₃ | [2] |

| Molecular Weight | 301.38 g/mol | [2][3] |

| IUPAC Name | 2-(1-ethyl-8-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | [5] |

| Synonyms | Etodolac EP Impurity E, [(1RS)-1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic Acid | [1] |

| Storage Temperature | 2-8°C Refrigerator | [1] |

Section 2: Synthesis and Purification

While 8-Propyl Etodolac is primarily an impurity in the synthesis of Etodolac, a targeted synthesis would be necessary for its thorough investigation.[6] The synthesis would likely follow a similar pathway to that of Etodolac, with the substitution of 2-propylphenylhydrazine for 2-ethylphenylhydrazine in the initial steps.

Proposed Synthetic Pathway

A plausible synthetic route, adapted from the known synthesis of Etodolac, is outlined below.[4] This pathway is presented as a logical scientific approach rather than a validated, published protocol for 8-Propyl Etodolac.

Step-by-Step Synthetic Protocol (Hypothetical)

-

Synthesis of 7-Propyltryptophol:

-

React 2-propylphenylhydrazine with 2,3-dihydrofuran in a suitable solvent system (e.g., DMAc-H₂O).

-

Heat the reaction mixture to facilitate the Fischer indole synthesis, yielding 7-propyltryptophol.

-

-

Condensation Reaction:

-

React 7-propyltryptophol with methyl 3-oxopentanoate.

-

This condensation reaction will form the pyranocarboxylic acid core, resulting in 8-Propyl Etodolac methyl ester.

-

-

Hydrolysis:

-

Hydrolyze the methyl ester of 8-Propyl Etodolac using a base (e.g., NaOH) followed by acidification to yield the final carboxylic acid product, 8-Propyl Etodolac.

-

Purification and Characterization

Purification of 8-Propyl Etodolac, whether from a targeted synthesis or isolated from a batch of Etodolac, would necessitate advanced chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be the primary choice for both purification and analytical quantification. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point for method development.[7]

-

Counter-Current Chromatography: For the separation of trace impurities from a bulk drug substance, high-speed counter-current chromatography has been successfully employed for Etodolac, suggesting its applicability for isolating 8-Propyl Etodolac.[4]

Section 3: Pharmacological Profile and Mechanism of Action

The pharmacological activity of 8-Propyl Etodolac is not extensively documented in publicly available literature. However, based on the well-established structure-activity relationships (SAR) of the pyranocarboxylic acid class of NSAIDs, a potent anti-inflammatory profile can be predicted.

Structure-Activity Relationship (SAR) Insights

For the pyranocarboxylic acid class, which includes Etodolac, substitution at the 8th position of the aromatic ring is highly beneficial for anti-inflammatory activity.[4] Notably, compounds with an 8-n-propyl or 8-ethyl group are reported to be among the most active derivatives.[4] This suggests that 8-Propyl Etodolac may exhibit anti-inflammatory activity comparable to or even greater than that of Etodolac.

Predicted Mechanism of Action: COX-2 Inhibition

Etodolac is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[8] The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[9] It is highly probable that 8-Propyl Etodolac shares this mechanism of action.

In Vitro Evaluation of COX Inhibition

To experimentally validate the predicted COX-2 selectivity of 8-Propyl Etodolac, a robust in vitro assay is essential.

-

Enzyme Preparation: Obtain purified human or ovine COX-1 and COX-2 enzymes.

-

Inhibitor Preparation: Prepare a stock solution of 8-Propyl Etodolac in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

Assay Reaction:

-

In a multi-well plate, combine the COX enzyme (either COX-1 or COX-2), a reaction buffer, a heme cofactor, and the test inhibitor (8-Propyl Etodolac at various concentrations) or a vehicle control.

-

Pre-incubate the mixture to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding a solution of arachidonic acid.

-

Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

-

Quantification of Prostaglandin Production:

-

Terminate the reaction.

-

Quantify the amount of a specific prostaglandin (e.g., PGE₂) produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[10]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of 8-Propyl Etodolac against both COX-1 and COX-2.

-

Determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) for each enzyme.

-

The COX-2 selectivity index can be calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2.

-

Section 4: Pharmacokinetics and Metabolism

The pharmacokinetic and metabolic profile of 8-Propyl Etodolac has not been specifically reported. However, inferences can be drawn from the known disposition of Etodolac. Etodolac is well-absorbed orally and is extensively metabolized in the liver, primarily through oxidation and glucuronidation.[8][11] It is likely that 8-Propyl Etodolac would undergo similar metabolic transformations.

Section 5: Potential Therapeutic Applications

While primarily considered an impurity, the favorable SAR of 8-Propyl Etodolac suggests it could have therapeutic potential as an anti-inflammatory and analgesic agent.

Anti-inflammatory and Analgesic Potential

Given its structural similarity to Etodolac and the beneficial 8-propyl substitution, 8-Propyl Etodolac warrants investigation for the treatment of inflammatory conditions such as osteoarthritis and rheumatoid arthritis, as well as for the management of pain.

Speculative Role in Oncology

There is a tentative suggestion that 8-Propyl Etodolac "may have use in the treatment of myeloma."[6] While this claim is not substantiated by readily available research, it is noteworthy that some NSAIDs, including Etodolac, have been investigated for their anticancer properties.[12][13] The R-enantiomer of Etodolac has shown antineoplastic effects in various cancer cell lines, including multiple myeloma.[12] Further research would be required to explore if 8-Propyl Etodolac possesses similar or enhanced anticancer activity.

Section 6: Analytical Methodologies

The accurate detection and quantification of 8-Propyl Etodolac are crucial for quality control in the manufacturing of Etodolac and for any research into its own potential as a therapeutic agent.

Protocol: RP-HPLC Method for the Determination of Etodolac and its Impurities

This protocol is a general guideline for the development of a specific method for 8-Propyl Etodolac.

-

Chromatographic System: A standard HPLC system with a UV detector.

-

Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Based on the UV spectrum of Etodolac, a wavelength in the range of 220-280 nm would be appropriate for initial screening.

-

Quantification: Quantification can be achieved by creating a calibration curve using a certified reference standard of 8-Propyl Etodolac.

Section 7: Conclusion

8-Propyl Etodolac, while currently defined by its status as an impurity of Etodolac, represents a molecule of significant scientific interest. The principles of structure-activity relationships in its chemical class suggest a high potential for potent anti-inflammatory activity, possibly mediated through selective COX-2 inhibition. This technical guide has provided a framework for its synthesis, purification, and pharmacological evaluation. Further dedicated research is necessary to fully elucidate the therapeutic potential of this intriguing compound.

References

- Bhamare, V. G., & Kamble, R. K. (2020). DETERMINATION OF ETODOLAC BY RP-HPLC METHOD. International Research Journal of Pharmacy, 11(9), 25-30.

- Patel, H., & Patel, K. (2021). A review on method of synthesis and clinical pharmacokinetics of etodolac.

-

Pharmaffiliates. (n.d.). Etodolac-Impurities. Retrieved from [Link]

- Brocks, D. R., & Jamali, F. (1994). Etodolac clinical pharmacokinetics. Clinical pharmacokinetics, 26(4), 259–274.

- O'Neill, G. P., Ford-Hutchinson, A. W., & Riendeau, D. (2006). An ELISA method to measure inhibition of the COX enzymes.

- El-Sayed, R., & Youssef, M. (2019). Novel etodolac derivatives as eukaryotic elongation factor 2 kinase (eEF2K) inhibitors for targeted cancer therapy. Scientific reports, 9(1), 17359.

- Lanza, F. L. (1987). An endoscopic comparison of the effects of etodolac, indomethacin, ibuprofen, naproxen, and placebo on the gastrointestinal mucosa.

- AA PHARMA INC. (2018, January 30). PRODUCT MONOGRAPH ETODOLAC.

- Sebaa, R., Almalki, R. H., Al-Malki, A. L., Al-Ghamdi, S. A., Meraya, A. M., Al-Ghamdi, M. S., ... & Abdel Rahman, A. M. (2025). Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals. Pharmaceuticals, 18(1), 1.

- Balfour, J. A., & Buckley, M. M. (1991). Etodolac.

- Humber, L. G., Ferdinandi, E., Demerson, C. A., Ahmed, S., Shah, U., Mobilio, D., ... & Hughes, P. (1988). Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites. Journal of medicinal chemistry, 31(9), 1712–1719.

-

Drugs.com. (n.d.). Etodolac Alternatives Compared. Retrieved from [Link]

- Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Spectrophotometric determination of etodolac in pure form and pharmaceutical formulations. DARU Journal of Pharmaceutical Sciences, 14(1), 43-48.

-

Pharmaffiliates. (n.d.). CAS No : 57817-27-3| Product Name : Etodolac - Impurity E. Retrieved from [Link]

-

Chemfeel. (n.d.). Etodolac EP Impurity E. Retrieved from [Link]

- Fouad, M. A., Youssef, A. M., & El-Sayed, M. S. (2019). Synthesis and biological evaluation of new prodrugs of etodolac and tolfenamic acid with reduced ulcerogenic potential. European Journal of Pharmaceutical Sciences, 140, 105101.

- Schwab, R., Kato, S., Fanta, P., Goyal, H., Boparai, K. S., Johnson, M., ... & Parker, B. (2015). A window-of-opportunity biomarker study of etodolac in resectable breast cancer. Cancer medicine, 4(8), 1238–1245.

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CN112961164A - Separation preparation method of trace impurity in etodolac bulk drug - Google Patents [patents.google.com]

- 5. 8-Propyl Etodolac | CAS 57817-27-3 | LGC Standards [lgcstandards.com]

- 6. Synthesis and biological evaluation of new prodrugs of etodolac and tolfenamic acid with reduced ulcerogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Etodolac clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel etodolac derivatives as eukaryotic elongation factor 2 kinase (eEF2K) inhibitors for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

8-Propyl Etodolac molecular weight and formula

An In-Depth Technical Guide to 8-Propyl Etodolac: Physicochemical Properties and Synthetic Insights

Introduction

8-Propyl Etodolac is a close structural analog and a known impurity of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyranocarboxylic acid class.[1][2] Etodolac is recognized for its preferential inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways.[3][4] The structure-activity relationship (SAR) studies of this class of compounds have indicated that substitutions at the 8th position of the aromatic ring can significantly influence their anti-inflammatory activity.[3][4] Specifically, an 8-n-propyl substitution has been identified as being beneficial for the compound's activity, making 8-Propyl Etodolac a molecule of significant interest to researchers in medicinal chemistry and drug development.[3][4] This guide provides a comprehensive overview of the molecular characteristics of 8-Propyl Etodolac, including its molecular weight and formula, and delves into a theoretical synthetic pathway based on established methods for related compounds.

Core Molecular Attributes

The fundamental chemical identity of 8-Propyl Etodolac is defined by its molecular formula and weight. These core attributes are crucial for its characterization and quantification in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₃NO₃ | [1][2][5] |

| Molecular Weight | 301.4 g/mol | [5] |

| IUPAC Name | 2-(1-ethyl-8-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | [5] |

| Synonyms | 8-Propyl Etodolac, Etodolac EP impurity E | [1][5] |

| CAS Number | 57817-27-3 | [1][2] |

Molecular Structure

The chemical structure of 8-Propyl Etodolac is depicted below. The key features include a pyranocarboxylic acid core, with an ethyl group at the 1st position and a propyl group at the 8th position of the indole ring system.

Caption: 2D structure of 8-Propyl Etodolac.

Proposed Synthesis Pathway

While a specific, detailed synthesis protocol for 8-Propyl Etodolac is not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from the known synthesis of Etodolac.[3][4][6][7] The key starting material would be 7-propyltryptophol, which can be synthesized from 2-propylaniline. The general synthetic scheme is outlined below.

Caption: Proposed synthesis workflow for 8-Propyl Etodolac.

Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step methodology for the synthesis of 8-Propyl Etodolac, based on established procedures for Etodolac.[6][7]

Part 1: Synthesis of 7-propyltryptophol

-

Diazotization of 2-propylaniline: To a solution of 2-propylaniline in aqueous hydrochloric acid, a solution of sodium nitrite is added dropwise at 0-5°C to form the corresponding diazonium salt.

-

Reduction to 2-propylphenylhydrazine: The diazonium salt solution is then slowly added to a solution of sodium sulfite to reduce the diazonium salt to 2-propylphenylhydrazine.

-

Fischer Indole Synthesis: The resulting 2-propylphenylhydrazine is reacted with 2,3-dihydrofuran in a suitable solvent (e.g., isobutanol) under heating to yield 7-propyltryptophol.[6]

Part 2: Synthesis of 8-Propyl Etodolac

-

Condensation: 7-propyltryptophol is reacted with methyl 3-oxopentanoate in an apolar solvent in the presence of a concentrated mineral acid.[7] This reaction forms the methyl ester of 8-Propyl Etodolac.

-

Hydrolysis: The resulting methyl ester is then hydrolyzed, for example, by heating with an aqueous solution of sodium hydroxide, followed by acidification to yield the final product, 8-Propyl Etodolac.[7]

Physicochemical and Biological Context

The biological activity of 8-Propyl Etodolac is of particular interest due to the structure-activity relationships observed for this class of compounds. SAR studies have shown that substitution at the 8th position of the aromatic ring with groups like ethyl or n-propyl can lead to compounds that are significantly more active than their methyl-substituted counterparts.[3][4] This suggests that 8-Propyl Etodolac is likely a potent anti-inflammatory agent, potentially with a pharmacological profile similar to or even enhanced compared to Etodolac.

Conclusion

8-Propyl Etodolac is a chemically interesting molecule with the molecular formula C₁₈H₂₃NO₃ and a molecular weight of 301.4 g/mol .[5] As a known impurity and a structural analog of the NSAID Etodolac, its synthesis and biological activity are of considerable interest to the pharmaceutical sciences.[1][2] The proposed synthesis, based on established methods for Etodolac, provides a viable route for its preparation for further study. Future research should focus on the experimental determination of its physicochemical properties, a detailed characterization of its pharmacological profile, and an exploration of its potential as a therapeutic agent.

References

-

ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. (2020, July 2). Pharmazine.com. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). (1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid. PubChem. Retrieved from [Link]

-

A review on method of synthesis and clinical pharmacokinetics of etodolac. (2021). Journal of Emerging Technologies and Innovative Research, 8(9). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Etodolac-Impurities. Retrieved from [Link]

-

SynZeal. (n.d.). Etodolac USP Related Compound A | 109518-50-5. Retrieved from [Link]

-

Synthesis of etodolac. (n.d.). ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). US6066741A - Process for the preparation of etodolac.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. jetir.org [jetir.org]

- 5. (1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | C18H23NO3 | CID 323244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US6066741A - Process for the preparation of etodolac - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of Etodolac and a Theoretical Exploration of an 8-Propyl Derivative

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyranocarboxylic acid class. Acknowledging the absence of "8-Propyl Etodolac" in current scientific literature, this document will first establish a thorough understanding of the parent compound, Etodolac. It will then leverage established principles of structure-activity relationships (SAR) to offer a theoretical perspective on how an 8-propyl modification could potentially influence its pharmacological profile. The core focus remains on the established science of Etodolac, providing researchers with a robust foundation for understanding its therapeutic effects and guiding future research into novel derivatives.

Part 1: The Established Pharmacology of Etodolac

Introduction to Etodolac: A Preferential COX-2 Inhibitor

Etodolac is a well-established NSAID used for the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1][2] It operates by reducing the levels of prostaglandins, which are key mediators of pain, fever, and inflammation.[3] Etodolac is a chiral molecule and is commercially available as a racemic mixture of its S-(+)- and R-(-)-enantiomers.[4][5] The S-(+)-enantiomer is responsible for the anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes, while the R-(-)-enantiomer is largely inactive against COX but may possess other biological activities.[3][6]

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The primary mechanism of action for Etodolac, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins.[3][7] There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological functions such as protecting the stomach lining and maintaining kidney function.[8]

-

COX-2: This isoform is typically induced by inflammatory stimuli, and its upregulation leads to the production of prostaglandins that mediate inflammation and pain.[8]

Etodolac exhibits a preferential selectivity for inhibiting COX-2 over COX-1.[8][9] This selectivity is a key aspect of its pharmacological profile, as it is thought to contribute to a more favorable gastrointestinal side effect profile compared to non-selective NSAIDs that inhibit both isoforms to a similar extent.[8][9] By selectively targeting COX-2, Etodolac effectively reduces the production of pro-inflammatory prostaglandins at the site of inflammation, leading to its therapeutic effects.[8]

Downstream Signaling Pathways

The inhibition of COX-2 and the subsequent reduction in prostaglandin synthesis by Etodolac have effects on various downstream signaling pathways involved in inflammation and cellular processes.

-

Prostaglandin E2 (PGE2) Biosynthesis: Etodolac has been shown to suppress interleukin-1 beta (IL-1β)-stimulated PGE2 biosynthesis in articular chondrocytes.[10] PGE2 is a key prostaglandin involved in mediating pain and inflammation in arthritic conditions.

-

MAP Kinase Signaling Pathway: Studies in human hepatocellular carcinoma cell lines have indicated that Etodolac can influence the MAP kinase signaling pathway. It has been observed to down-regulate the phosphorylation of p38, JNK, and AKT, which are involved in cell growth and proliferation.[11] This suggests that Etodolac's effects may extend beyond simple prostaglandin inhibition.

-

NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation.[12][13] While direct, potent inhibition of NF-κB by Etodolac is not its primary mechanism, by reducing prostaglandin levels, which can act as feedback activators of NF-κB, Etodolac can indirectly modulate this pro-inflammatory pathway.

Pharmacokinetics of Etodolac

Etodolac is well-absorbed orally, with maximal plasma concentrations reached within 1 to 2 hours.[4] It is highly bound to plasma proteins (over 99%) and is extensively metabolized in the liver to several hydroxylated metabolites and their glucuronides.[4][14][15] The elimination half-life of Etodolac is approximately 7.3 hours.[7][15]

Part 2: Theoretical Exploration of 8-Propyl Etodolac: A Structure-Activity Relationship (SAR) Perspective

While "8-Propyl Etodolac" is not a known compound, we can hypothesize its potential mechanism of action based on the established SAR of the pyranocarboxylic acid class of NSAIDs.

The Rationale for an 8-Propyl Modification

Structure-activity relationship studies of pyranocarboxylic acid derivatives have indicated that substitution at the 8th position of the aromatic ring is beneficial for anti-inflammatory activity.[16] Specifically, 8-ethyl and 8-n-propyl derivatives have been found to be significantly more active than the methyl-substituted counterparts.[16] This suggests that a propyl group at the 8-position could potentially enhance the inhibitory activity of Etodolac against COX enzymes.

Hypothesized Mechanism of Action of 8-Propyl Etodolac

Based on the SAR principles, the mechanism of action of a hypothetical 8-Propyl Etodolac would likely remain centered on the inhibition of COX enzymes. The key questions for a drug development professional would be:

-

Enhanced Potency: Would the 8-propyl group lead to a more potent inhibition of COX-2, potentially allowing for lower therapeutic doses?

-

Altered Selectivity: How would this modification affect the COX-2/COX-1 selectivity ratio? An ideal outcome would be an increase in COX-2 selectivity, further improving the gastrointestinal safety profile.

-

Pharmacokinetic Profile: How would the addition of a propyl group impact the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule? This could alter the drug's half-life and dosing frequency.

The proposed mechanism would still involve the inhibition of prostaglandin synthesis, leading to anti-inflammatory and analgesic effects. The core signaling pathways affected would likely be the same as those for Etodolac, but the magnitude of the effect could be different.

Part 3: Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanism of a novel derivative like 8-Propyl Etodolac and to further probe the actions of Etodolac itself, a series of well-defined experimental protocols are necessary.

In Vitro Assays

Objective: To determine the inhibitory potency (IC50) of the test compound against purified COX-1 and COX-2 enzymes.

Methodology:

-

Purified ovine COX-1 or human recombinant COX-2 is incubated with the test compound at various concentrations.

-

Arachidonic acid is added to initiate the enzymatic reaction.

-

The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.

-

The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated.

-

The COX-2 selectivity ratio is determined by dividing the IC50 for COX-1 by the IC50 for COX-2.

Objective: To assess the inhibitory effect of the test compound on prostaglandin production in a cellular context.

Methodology:

-

A suitable cell line (e.g., human whole blood, macrophages) is stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression.

-

The cells are treated with various concentrations of the test compound.

-

The supernatant is collected, and the concentration of PGE2 is measured by EIA.

-

The IC50 for the inhibition of PGE2 production in the cellular environment is determined.

In Vivo Models

Objective: To evaluate the in vivo anti-inflammatory activity of the test compound.

Methodology:

-

Rats are orally administered the test compound or vehicle.

-

After a set period, a sub-plantar injection of carrageenan is administered to the right hind paw to induce inflammation.

-

Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated for each dose of the test compound.

Objective: To assess the in vivo analgesic activity of the test compound.

Methodology:

-

Mice are orally administered the test compound or vehicle.

-

After a defined time, an intraperitoneal injection of acetic acid is given to induce writhing (a characteristic stretching behavior indicative of pain).

-

The number of writhes is counted for a specific period.

-

The percentage inhibition of writhing is calculated for each dose of the test compound.

Part 4: Data Presentation and Visualization

Comparative Pharmacological Data

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | COX-2/COX-1 Selectivity Ratio |

| Etodolac | >100 | 1.0 | >100 |

| Ibuprofen | 5.0 | 10.0 | 0.5 |

| Celecoxib | 15.0 | 0.04 | 375 |

Note: The values presented are representative and can vary depending on the specific assay conditions.

Signaling Pathway Diagram

Caption: Mechanism of Etodolac via preferential COX-2 inhibition.

Experimental Workflow Diagram

Caption: Workflow for evaluating novel NSAID candidates.

Conclusion

Etodolac exerts its anti-inflammatory and analgesic effects primarily through the preferential inhibition of the COX-2 enzyme, leading to a reduction in the synthesis of inflammatory prostaglandins. Its mechanism of action is well-characterized and supported by a wealth of preclinical and clinical data. While "8-Propyl Etodolac" remains a theoretical construct, the principles of structure-activity relationships suggest that such a modification could potentially enhance its therapeutic profile. The experimental protocols outlined in this guide provide a clear path for the investigation and validation of the mechanism of action of novel Etodolac derivatives, contributing to the ongoing development of safer and more effective anti-inflammatory agents.

References

-

Brocks, D. R., & Jamali, F. (1992). Etodolac clinical pharmacokinetics. Clinical Pharmacokinetics, 23(6), 415–434. [Link]

-

Wikipedia. (n.d.). Etodolac. Retrieved from [Link]

-

Pharmacology of Etodolac (Lodine; Overview, Pharmacokinetics, Mechanism of action, Uses, Side Effect). (2024, December 13). YouTube. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Etodolac?[Link]

-

Drugs.com. (n.d.). Etodolac: Package Insert / Prescribing Information. [Link]

-

Mayo Clinic. (2025, July 1). Etodolac (oral route) - Side effects & dosage. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2025, July 20). Etodolac. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

-

Drugs.com. (2024, August 26). Etodolac Uses, Dosage, Side Effects. [Link]

-

MDPI. (2024, September 4). A QbD-Navigated Approach to the Development and Evaluation of Etodolac–Phospholipid Complex Containing Polymeric Films for Improved Anti-Inflammatory Effect. MDPI. [Link]

-

PharmaCompass.com. (n.d.). Etodolac | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

Takahashi, K., Nuki, G., & Sakamoto, H. (1994). Effect of etodolac on prostaglandin E2 biosynthesis, active oxygen generation and bradykinin formation. Arzneimittel-Forschung, 44(7), 869–874. [Link]

-

Hida, T., Kozaki, K., & Muramatsu, M. (2003). Involvement of cell cycle regulatory proteins and MAP kinase signaling pathway in growth inhibition and cell cycle arrest by a selective cyclooxygenase 2 inhibitor, etodolac, in human hepatocellular carcinoma cell lines. International Journal of Cancer, 106(6), 843–851. [Link]

-

National Center for Biotechnology Information. (n.d.). Advances in detecting non-steroidal anti-inflammatory drugs (NSAIDs) using molecular receptors and nanostructured assemblies. PubMed Central. [Link]

-

Lanchote, V. L., & Garcia, S. B. (2005). Separation of Etodolac Enantiomers by Capillary Electrophoresis. Validation and Application of the Chiral Method to the Analysis of Commercial Formulations. Electrophoresis, 26(4-5), 945–951. [Link]

-

Balfour, J. A., & Buckley, M. M. (1991). Etodolac: an overview of a selective COX-2 inhibitor. Drugs, 42(2), 274–296. [Link]

-

ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. (2020, July 2). Pharma Education. [Link]

-

Semantic Scholar. (n.d.). Etodolac: An overview of a selective COX-2 inhibitor. [Link]

-

National Center for Biotechnology Information. (n.d.). In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1. PubMed Central. [Link]

-

MDPI. (n.d.). The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. [Link]

-

ResearchGate. (2025, August 6). Enantiomeric separation of etodolac in a bulk drug substance by reverse-phase chiral liquid chromatography method. [Link]

-

MDPI. (n.d.). Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals. [Link]

-

National Center for Biotechnology Information. (n.d.). Novel etodolac derivatives as eukaryotic elongation factor 2 kinase (eEF2K) inhibitors for targeted cancer therapy. PubMed Central. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, anticancer activity, and molecular modeling of etodolac-thioether derivatives as potent methionine aminopeptidase (type II) inhibitors. [Link]

-

Brocks, D. R., & Jamali, F. (1992). Pharmacokinetics of Sustained-Release Etodolac. Clinical Pharmacokinetics, 22(6), 407–414. [Link]

-

ResearchGate. (2025, August 7). Preparative resolution of etodolac enantiomers by preferential crystallization method. [Link]

-

MDPI. (2025, January 11). Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers. [Link]

-

MDPI. (n.d.). Molecular Mechanism for Various Pharmacological Activities of NSAIDS. [Link]

-

Frontiers. (n.d.). Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity. [Link]

-

Brocks, D. R., & Jamali, F. (2000). Chiral bioequivalence: effect of absorption rate on racemic etodolac. Clinical Drug Investigation, 20(6), 373–380. [Link]

-

Oregon Health & Science University. (n.d.). Drug Class Review on Cyclo-oxygenase (COX)-2 Inhibitors and Non-steroidal Anti-inflammatory Drugs (NSAIDs). [Link]

-

Jetir.Org. (n.d.). A review on method of synthesis and clinical pharmacokinetics of etodolac. [Link]

-

ResearchGate. (2025, August 6). (PDF) Novel activities of select NSAID renantiomers against Rac1 and Cdc42 GTPases. [Link]

-

Adooq Bioscience. (n.d.). NF-κB inhibitors. [Link]

-

Functions and Therapeutic Potential of MAPK Signaling | Basic Science Series. (2025, January 16). YouTube. [Link]

-

MDPI. (2023, September 1). Practical Approach to Hypersensitivity to Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) in Children. [Link]

-

Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). Pharma's Almanac. [Link]

-

Etodolac, a preferential COX-2 inhibitor, does not inhibit platelet aggregation in a randomized placebo-controlled. (n.d.). BMC Anesthesiology. [Link]

-

ResearchGate. (2025, August 6). (PDF) NF-κB signaling at the crossroads of inflammation and atherogenesis: Searching for new therapeutic links. [Link]

Sources

- 1. Etodolac (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 2. Etodolac - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Etodolac - Wikipedia [en.wikipedia.org]

- 4. Etodolac clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chiral bioequivalence: effect of absorption rate on racemic etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. What is the mechanism of Etodolac? [synapse.patsnap.com]

- 9. Etodolac: an overview of a selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of etodolac on prostaglandin E2 biosynthesis, active oxygen generation and bradykinin formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Involvement of cell cycle regulatory proteins and MAP kinase signaling pathway in growth inhibition and cell cycle arrest by a selective cyclooxygenase 2 inhibitor, etodolac, in human hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]

- 14. drugs.com [drugs.com]

- 15. Pharmacokinetics of sustained-release etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

An In-Depth Technical Guide to the Discovery and History of Etodolac Analogs

Introduction

Etodolac is a well-established nonsteroidal anti-inflammatory drug (NSAID) belonging to the pyranocarboxylic acid class.[1] First patented in 1971 and approved for medical use in the United States in 1991, it has become a cornerstone for managing pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[2][3] The therapeutic efficacy of etodolac stems from its ability to inhibit prostaglandin synthesis by blocking cyclooxygenase (COX) enzymes.[4] A crucial aspect of its pharmacological profile is its preferential selectivity for COX-2, the inducible isoform of the enzyme primarily involved in the inflammatory response, over COX-1, the constitutive isoform responsible for gastrointestinal cytoprotection and platelet function.[2] This selectivity provides a superior gastrointestinal safety profile compared to non-selective NSAIDs.[5]

This technical guide provides a comprehensive exploration of the discovery and history of etodolac and its analogs. We will delve into the initial development, the critical role of stereochemistry, the principles of structure-activity relationships (SAR) that guided analog design, and the synthetic methodologies employed. Furthermore, we will examine how the core etodolac scaffold has been leveraged to develop novel analogs with potential applications beyond inflammation, such as in oncology. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this important class of therapeutic agents.

The Genesis of Etodolac: A Timeline and Core Mechanism

The development of etodolac was part of a broader effort in medicinal chemistry to create NSAIDs with improved tolerability. The major limiting factor for traditional NSAIDs was, and remains, their tendency to cause gastrointestinal issues, a direct result of inhibiting the protective COX-1 enzyme in the gut.[5] The discovery of the two COX isoforms in the early 1990s catalyzed a new era in drug design, aiming for selective COX-2 inhibition.[5] Etodolac emerged as a "preferentially selective" inhibitor, striking a balance between efficacy and reduced gastrointestinal risk.

| Year | Milestone | Significance |

| 1971 | Etodolac is patented.[2] | Marks the initial invention of the core chemical entity. |

| 1983 | S(+)-enantiomer identified as the active form. | Established that the therapeutic effect is stereospecific, opening avenues for chiral-specific drug development. |

| 1985 | First approved for medical use (UK).[2] | Etodolac becomes available for clinical use. |

| 1991 | Approved for medical use in the U.S. by the FDA.[2][3][6] | Broadens its clinical application and establishes it as a key NSAID. |

Mechanism of Action: Preferential COX-2 Inhibition

Etodolac exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the conversion of arachidonic acid to prostaglandins.[4] It is significantly more selective at inhibiting the COX-2 enzyme compared to COX-1.[2] This preferential inhibition is the cornerstone of its therapeutic value, as COX-2 is upregulated at sites of inflammation, while COX-1 is constitutively expressed and plays a protective role in the gastric mucosa.

dot digraph "COX_Inhibition_Pathway" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} end_dot Caption: Mechanism of Etodolac's preferential COX-2 inhibition.

The table below compares the COX selectivity of etodolac with other NSAIDs, represented by their IC50 values (the concentration required to inhibit 50% of enzyme activity). A higher COX-1/COX-2 ratio indicates greater selectivity for the COX-2 enzyme.

| Drug | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) |

| Etodolac | >100 | 53 | >1.9[3] |

| Ibuprofen | 12 | 80 | 0.15[3] |

| Diclofenac | 0.076 | 0.026 | 2.9[3] |

| Celecoxib | 82 | 6.8 | 12[3] |

| Indomethacin | 0.0090 | 0.31 | 0.029[3] |

| Data sourced from a comparative study using human peripheral monocytes.[3] |

The Critical Role of Stereochemistry

Etodolac is administered as a racemic mixture, meaning it contains equal amounts of two enantiomers: (S)-(+)-etodolac and (R)-(-)-etodolac. Early pharmacological studies revealed a crucial distinction: virtually all of the COX-inhibiting, anti-inflammatory activity resides in the (S)-enantiomer.[4] The (R)-enantiomer is inactive against COX enzymes.[2] This stereospecificity is fundamental to understanding the drug's action and has significant implications for analog design and bioequivalence studies.[7] The discovery that only one enantiomer is active spurred research into chiral resolution techniques to isolate the more potent S-form.

The Rationale and Design of Etodolac Analogs

The development of analogs from a successful parent drug like etodolac is driven by several key objectives in drug discovery:

-

Enhanced Potency and Selectivity: Modifying the core structure to increase affinity for the COX-2 enzyme or improve the COX-2/COX-1 selectivity ratio.

-

Improved Pharmacokinetic Profile: Altering the molecule to optimize absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to more favorable dosing regimens.

-

Novel Therapeutic Applications: Repurposing the core scaffold to interact with different biological targets, thereby expanding its use to other diseases, such as cancer.[8]

Structure-Activity Relationship (SAR) of the Pyranocarboxylic Acid Scaffold

Understanding the SAR is paramount to rationally designing effective analogs. For the etodolac class, key structural features have been identified as critical for anti-inflammatory activity.[1]

-

Pyran Ring Substitutions: The presence of an alkyl group (R1) and an acetic acid function (R2) on the pyran ring is essential for activity. Increasing the length of the acetic acid chain or converting it to an ester or amide derivative typically inactivates the drug's anti-inflammatory properties.[1]

-

Alkyl Group (R1): Substituting the R1 position with an ethyl or n-propyl group results in compounds that are significantly more active than those with a methyl group.[1]

-

Aromatic Ring Substitutions: Modifications to the indole ring system are highly beneficial. The most active compounds in this class are often the 8-ethyl, 8-n-propyl, and 7-fluoro-8-methyl derivatives.[1]

dot digraph "Etodolac_SAR" { graph [fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=11]; edge [color="#5F6368"];

} end_dot Caption: Key sites on the etodolac scaffold for analog design based on SAR.

Synthesis and Experimental Protocols

The creation of etodolac and its analogs relies on established organic synthesis pathways. The foundational synthesis of etodolac itself involves the reaction of a key intermediate, 7-ethyl-tryptophol, with methyl 3-oxo-pentanoate, followed by hydrolysis.[9]

Protocol: Synthesis of 7-Ethyl-Tryptophol Intermediate

7-Ethyl-tryptophol is a critical precursor for etodolac synthesis.[4][6] One common method is the Fischer indole synthesis.

Objective: To synthesize 7-ethyl-tryptophol from 2-ethylphenylhydrazine hydrochloride and 2,3-dihydrofuran.

Materials:

-

2-ethylphenylhydrazine hydrochloride

-

2,3-dihydrofuran

-

N,N-dimethylacetamide (DMAc)

-

Water (H2O)

-

Concentrated Sulfuric Acid (H2SO4) (Catalyst)

Procedure:

-

Prepare a solvent mixture of N,N-dimethylacetamide and water.

-

Dissolve 2-ethylphenylhydrazine hydrochloride in the solvent mixture.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

To this solution, add 2,3-dihydrofuran drop-wise while maintaining the reaction temperature. The reaction is typically heated.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This typically involves neutralization, extraction with an organic solvent, and purification.

-